molecular formula C18H24FN3O6S B3415473 Pefloxacin mesylate CAS No. 208265-92-3

Pefloxacin mesylate

Numéro de catalogue B3415473
Numéro CAS: 208265-92-3
Poids moléculaire: 429.5 g/mol
Clé InChI: HQQSBEDKMRHYME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pefloxacin mesylate is a broad-spectrum, third-generation quinolone antibacterial agent . It is useful in the treatment of infections due to a variety of organisms, including methicillin-resistant S. aureus . A major metabolite of pefloxacin is norfloxacin .


Synthesis Analysis

Pefloxacin mesylate has been synthesized through various methods. One study describes two procedures based on residual base determination for the quantification of pefloxacin mesylate in bulk drug and in pharmaceutical products . Another study reported the synthesis of novel derivatives of pefloxacin hydrazone via condensation of various aldehydes and pefloxacin acid hydrazide .


Molecular Structure Analysis

The molecular formula of Pefloxacin mesylate is C18H24FN3O6S . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

Pefloxacin mesylate concentration in pharmaceuticals has been quantitatively determined using near-infrared spectroscopy . Another study used a residual-base neutralisation method for the quantification of pefloxacin mesylate in bulk drug and pharmaceutical products .

Applications De Recherche Scientifique

Quantitative Determination and Formulation Studies

  • UV Spectroscopic Method Development : A study by Ologun and Salman (2017) focused on developing a UV spectroscopic method for the quantitative determination of Pefloxacin Mesylate. This method, validated according to International Conference on Harmonization guidelines, was applicable for rapid analysis in bulk and in-situ gelling ocular formulations (Ologun & Salman, 2017).
  • In-Situ Gel Formulation for Ophthalmic Delivery : Shankarrao (2017) investigated the use of Pefloxacin Mesylate in in-situ gel forming systems for ocular delivery. This approach aimed to enhance bioavailability and therapeutic response in treating eye infections such as bacterial conjunctivitis and corneal ulceration (Shankarrao, 2017).

Chemical and Pharmaceutical Properties

  • Chemical and Pharmaceutical Review : Alkhatib et al. (2018) conducted a review study to investigate the chemical structure, toxicity, and antimicrobial properties of Pefloxacin. This study highlighted the therapeutic uses of Pefloxacin (Alkhatib et al., 2018).

Pharmacokinetics and Tissue Distribution

  • Pharmacokinetics in Chickens : Lin et al. (2018) established an HPLC method to determine Pefloxacin Mesylate levels in chicken plasma and tissues. This study provided insights into the distribution and clearance of the antibiotic, contributing to its rational use in treating infectious diseases in animals (Lin et al., 2018).

Salt and Cocrystal Formation

  • Salt and Salt Cocrystals Development : Research by Gunnam et al. (2018) focused on designing multicomponent solids of Pefloxacin using crystal engineering. This was done to improve the solubility and phase stability of the drug, leading to the development of five salts, two salt hydrates, and three salt cocrystals (Gunnam et al., 2018).

Photodegradation and Phototoxicity Studies

  • Effects Under UVA Exposure : Singh et al. (2018) explored the immunomodulatory and genotoxic effects of Pefloxacin under UVA exposure. The study revealed that Pefloxacin undergoes photodegradation and induces various cellular effects, suggesting precautions for patients under treatment to avoid sunlight exposure (Singh et al., 2018).

Molecular Docking and Synthesis Studies

  • **Molecular Docking and Novel Derivatives**: Allaka et al. (2018) conducted molecular docking studies of novel pefloxacin derivatives, assessing their interactions with Staphylococcus aureus DNA gyrase. This study aimed to understand the binding interactions contributing to antibacterial activity and revealed strong interactions that stabilize the protein-ligand complexes (Allaka et al., 2018).

Environmental Impact and Removal Techniques

  • Removal from Wastewater Using DBD Plasma : Hu and Wang (2021) examined the degradation of Pefloxacin in solution using dielectric barrier discharge plasma. This study identified the optimal conditions for degradation and proposed potential degradation pathways and mechanisms (Hu & Wang, 2021).

Synthesis and Evaluation of Derivatives for Antibacterial Activity

  • Synthesis of Pefloxacin Hydrazone Derivatives : Allaka et al. (2016) reported the synthesis of novel pefloxacin hydrazone derivatives, which showed promising antibacterial, antimycobacterial, and antifungal activities. This study also included cytotoxic assays against human cancer cell lines and molecular docking studies to evaluate the interaction with bacterial DNA gyrase (Allaka et al., 2016).

Mécanisme D'action

Target of Action

Pefloxacin mesylate primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in the transcription and replication of bacterial DNA. DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .

Mode of Action

The bactericidal action of pefloxacin mesylate results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . By inhibiting these enzymes, pefloxacin mesylate disrupts the transcription and replication of bacterial DNA, thereby inhibiting cell division .

Biochemical Pathways

Pefloxacin mesylate affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it prevents the separation of replicated DNA, leading to strand breakage of the bacterial chromosome . This ultimately inhibits DNA replication and transcription, disrupting the normal life cycle of the bacteria .

Pharmacokinetics

Pefloxacin mesylate is well absorbed from the gastrointestinal tract, and its elimination half-life ranges from 6.2 to 12.4 hours . It is metabolized in the liver and excreted mostly through renal and also biliary routes . Pefloxacin mesylate demonstrates high bioavailability and good penetration of tissue and body fluids . Altered plasma pharmacokinetics are observed in patients with liver insufficiency and in elderly patients, necessitating dosage adjustments .

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by pefloxacin mesylate leads to the prevention of bacterial DNA replication and transcription . This results in the bactericidal action of the drug, effectively killing the bacteria and treating the infection .

Action Environment

The efficacy and stability of pefloxacin mesylate can be influenced by various environmental factors. For instance, interactions with other compounds at hepatic (e.g., theophylline and cimetidine) and gastrointestinal (e.g., antacids) sites can affect its action . Furthermore, the presence of liver insufficiency or age-related changes can alter the drug’s pharmacokinetics, necessitating dosage adjustments .

Safety and Hazards

While specific safety and hazard information for Pefloxacin mesylate was not found in the search results, it is generally recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound and to take precautionary measures against static discharge .

Propriétés

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQSBEDKMRHYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70458-92-3 (Parent)
Record name Pefloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045935
Record name Pefloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pefloxacin mesylate

CAS RN

70458-95-6, 208265-92-3
Record name Pefloxacin mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70458-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pefloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pefloxacin mesylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pefloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 208265-92-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IAD0UV3FH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pefloxacin mesylate
Reactant of Route 2
Reactant of Route 2
Pefloxacin mesylate
Reactant of Route 3
Reactant of Route 3
Pefloxacin mesylate
Reactant of Route 4
Reactant of Route 4
Pefloxacin mesylate
Reactant of Route 5
Reactant of Route 5
Pefloxacin mesylate
Reactant of Route 6
Reactant of Route 6
Pefloxacin mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.